4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a benzimidazole moiety and aromatic groups. The benzimidazole is linked via a 2-hydroxy-3-(p-tolyloxy)propyl chain, while the pyrrolidinone nitrogen is bonded to a 2-methoxyphenyl group. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating inferences from analogs.
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-11-13-22(14-12-19)35-18-21(32)17-31-24-8-4-3-7-23(24)29-28(31)20-15-27(33)30(16-20)25-9-5-6-10-26(25)34-2/h3-14,20-21,32H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKQOFRFGUVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113714 | |
| Record name | 4-[1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018125-68-2 | |
| Record name | 4-[1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018125-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzimidazole core, which is widely recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H29N3O4
- Molecular Weight : 471.5 g/mol
- CAS Number : 1018125-68-2
The compound's biological activity is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety is known to exhibit affinity for several receptors and enzymes, including:
- Dopamine Receptors : It has been shown to act as an agonist for D3 dopamine receptors, indicating potential applications in treating neurological disorders .
- Cyclooxygenase Enzymes : Similar compounds have demonstrated inhibition of COX-I and COX-II enzymes, which are critical in inflammatory pathways .
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Dopamine Receptor Agonism :
- Anti-inflammatory Activity :
-
Anticancer Properties :
- Benzimidazole derivatives are frequently studied for their anticancer potential due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Study 1: Dopamine Receptor Activity
A study assessed the agonistic effects of various substituted phenyl groups on dopamine receptors. The 2-methoxyphenyl ether variant of the compound was found to be significantly more potent than its counterparts, with an EC50 value of 278 nM for D3 receptors . This indicates a promising direction for developing treatments for disorders such as schizophrenia or Parkinson's disease.
Study 2: Inhibition of COX Enzymes
In a comparative analysis of COX inhibitors, compounds structurally similar to the target compound were tested for their inhibitory effects on COX-I and COX-II enzymes. The most potent inhibitors exhibited IC50 values as low as 0.52 μM against COX-II, demonstrating significant anti-inflammatory potential . This suggests that the target compound may have similar efficacy.
Data Tables
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:
*Estimated based on molecular formula (C28H28N3O4).
Pharmacological and ADME Profiles
- BMS-695735 (): Demonstrates improved aqueous solubility and reduced CYP3A4 inhibition compared to earlier analogs, enabling in vivo efficacy in xenograft models .
- Target Compound : The hydroxy and ether groups may enhance solubility relative to but could increase metabolic liability (e.g., glucuronidation).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
